molecular formula C17H25N3S B5834699 4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide

4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide

Cat. No.: B5834699
M. Wt: 303.5 g/mol
InChI Key: NFNKJNKAKHLZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide (CPT) is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential applications in scientific research. CPT is a commonly used tool in the field of neuroscience, where it is used to study the role of serotonin receptors in various physiological and biochemical processes.

Mechanism of Action

4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide acts as a potent and selective antagonist of the 5-HT1B receptor, which is a subtype of serotonin receptor. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of behavior. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide has several advantages as a research tool, including its high potency and selectivity for the 5-HT1B receptor, its ability to modulate neurotransmitter release, and its potential therapeutic applications. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide, including the investigation of its effects on other serotonin receptor subtypes, the development of more potent and selective analogs, and the exploration of its therapeutic potential for a range of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration protocols for this compound in various experimental settings.

Synthesis Methods

The synthesis of 4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide is a multi-step process that involves the reaction of cyclohexylamine with phenyl isothiocyanate. The product of this reaction is then reacted with piperazine to yield this compound. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

4-cyclohexyl-N-phenyl-1-piperazinecarbothioamide is widely used in scientific research to study the role of serotonin receptors in various physiological and biochemical processes. It is particularly useful in the field of neuroscience, where it is used to investigate the effects of serotonin on neuronal activity, synaptic transmission, and behavior.

Properties

IUPAC Name

4-cyclohexyl-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKJNKAKHLZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.